molecular formula C20H18F3N3OS B2564572 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 851132-18-8

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2564572
CAS No.: 851132-18-8
M. Wt: 405.44
InChI Key: WBGZYWUYGIJQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thioacetamide-linked imidazole derivative featuring a 3,5-dimethylphenyl substitution on the imidazole ring and a 3-(trifluoromethyl)phenyl group on the acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent may influence steric interactions in biological targets .

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-8-14(2)10-17(9-13)26-7-6-24-19(26)28-12-18(27)25-16-5-3-4-15(11-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGZYWUYGIJQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by the presence of an imidazole ring, a thioether linkage, and an acetamide functional group. The molecular formula is C19H22N2S, with a molecular weight of approximately 318.45 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Chemical Structure and Properties

The unique structural features of this compound enhance its biological activity:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
  • Thioether Linkage : This functional group can influence the compound's interaction with biological targets.
  • Trifluoromethyl Group : This moiety is often associated with increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The preliminary studies suggest that this compound may possess inhibitory effects against various enzymes and pathogens. Notably, derivatives with similar structures have shown promise as inhibitors of α-glucosidase and other enzymes involved in metabolic pathways, indicating potential applications in treating diabetes and other metabolic disorders .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundImidazole ring, thioether linkageAntimicrobial, anticancer potential
N-(4-Chlorophenyl)-2-thiazoleacetamideThiazole ringAnticancer properties
4-(Dimethylamino)phenyl-N-(4-fluorophenyl)acetamideFluorine substitutionEnzyme inhibition

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in various biological contexts:

  • Anticancer Activity : A study investigated the antiproliferative effects of imidazole derivatives on cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma). Results indicated that compounds with imidazole rings exhibited significant cytotoxicity against these cell lines .
  • Enzyme Inhibition : Research has shown that certain imidazole-containing compounds can inhibit α-glucosidase activity, suggesting their potential use in managing diabetes by regulating blood sugar levels .
  • Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activities against various bacterial strains, highlighting their therapeutic potential in infectious diseases .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing in substituents and pharmacological profiles:

Compound Name / ID Molecular Formula Key Substituents Notable Features
Target Compound C₁₉H₁₇F₃N₃OS (inferred) 3,5-Dimethylphenyl (imidazole); 3-(trifluoromethyl)phenyl (acetamide) Combines electron-donating (methyl) and electron-withdrawing (CF₃) groups.
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide C₁₇H₁₁F₆N₃OS Benzoimidazole core; 3,5-bis(trifluoromethyl)phenyl Higher lipophilicity due to two CF₃ groups; potential enhanced receptor affinity
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₆N₆O₅S Dinitrophenyl group; benzamide linker Nitro groups may confer antimicrobial/anticancer activity but increase toxicity
N-(3,5-Dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₂₃H₂₅FN₄O₃S Hydroxymethyl-imidazole; 4-fluorobenzyl Improved solubility due to hydroxymethyl; fluorobenzyl may enhance CNS targeting
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole C₁₉H₁₈FN₂ 4-Fluorophenyl; 4,5-dimethyl-imidazole Lacks thioacetamide linker; simpler structure with potential for aromatic stacking

Key Structural Differences :

  • Trifluoromethyl vs. Nitro Groups : The target compound’s 3-CF₃ group (electron-withdrawing) contrasts with the nitro groups in W1 , which are stronger electron-withdrawing moieties but may reduce metabolic stability.
  • Benzimidazole vs.
  • Hydroxymethyl Substitution : The hydroxymethyl group in increases hydrophilicity, likely improving bioavailability compared to the target compound’s fully hydrophobic substituents.
Antimicrobial and Anticancer Activities:
  • Benzimidazole-thioacetamide hybrids (e.g., ) show marked activity against microbial pathogens and cancer cell lines. The dinitrophenyl derivative W1 demonstrated efficacy in preliminary screens, though its nitro groups may limit clinical utility due to toxicity.
  • The trifluoromethyl group in the target compound and could enhance membrane permeability and target binding (e.g., kinase inhibition) compared to non-fluorinated analogues .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is expected to be lower than (two CF₃ groups) but higher than (hydroxymethyl group).
  • Metabolic Stability : The thioether linkage may confer resistance to hydrolysis compared to ester or amide bonds in other derivatives .
  • Solubility : The hydroxymethyl-imidazole in improves aqueous solubility, whereas the target compound’s dimethyl and CF₃ groups favor lipid membranes.

Q & A

Q. Optimization Strategies :

  • Use high-resolution mass spectrometry (HRMS) and elemental analysis to verify intermediate purity.
  • Adjust reaction temperatures (e.g., 60–80°C for imidazole ring closure) to minimize side products .

Advanced Question: How can researchers resolve contradictions in biological activity data across different substituted analogs of this compound?

Methodological Answer :
Contradictions often arise due to:

  • Substituent Effects : The 3,5-dimethylphenyl group enhances lipophilicity, while the trifluoromethyl group alters electronic properties. Compare analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl substitutions) using Hammett constants to quantify electronic effects .
  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines. For example, discrepancies in antiproliferative activity may stem from differences in cell membrane permeability .

Q. Data Analysis Example :

Substituent (R)LogPIC₅₀ (μM)Target Enzyme Affinity (Kd, nM)
3,5-Dimethylphenyl3.212.545.7
4-Fluorophenyl2.88.928.3
4-Methoxyphenyl2.523.162.4

Resolution : Use molecular dynamics simulations to correlate LogP with membrane permeability and docking scores with target binding .

Basic Question: What spectroscopic techniques are essential for validating the compound’s structure?

Q. Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the imidazole proton (δ 7.2–7.5 ppm) and trifluoromethylphenyl signals (δ 7.6–7.9 ppm). The thioacetamide methylene group appears as a singlet near δ 4.1 ppm .
  • FT-IR : Identify the C=O stretch of the acetamide group (1650–1680 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • HRMS : Verify the molecular ion peak ([M+H]+) with <2 ppm error .

Advanced Question: How does the compound’s stability under physiological pH conditions affect its pharmacokinetic profile?

Q. Methodological Answer :

  • pH Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS.
    • Key Finding : The thioacetamide bond is prone to hydrolysis at pH < 3, generating 3,5-dimethylphenylimidazole and trifluoromethylphenylacetic acid .
  • Mitigation Strategy : Formulate as a prodrug (e.g., ester derivatives) or use enteric coatings to protect against gastric acidity .

Basic Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. The trifluoromethyl group often occupies hydrophobic pockets, while the imidazole interacts via hydrogen bonding .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity to predict activity across analogs .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

Q. Methodological Answer :

Transcriptomic Profiling : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .

Protein Interaction Studies : Use pull-down assays with biotinylated analogs to isolate binding partners, followed by mass spectrometry .

In Vivo Validation : Administer the compound (10 mg/kg, IP) in xenograft models and monitor tumor volume reduction via MRI.

Q. Critical Controls :

  • Include a negative control (vehicle) and a positive control (e.g., doxorubicin).
  • Validate target engagement using Western blotting for phosphorylated signaling proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.